![molecular formula C19H22N2O4S B2461213 4-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide CAS No. 339102-38-4](/img/structure/B2461213.png)
4-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide
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Description
“4-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide” is a chemical compound with the molecular formula C19H22N2O4S . It has an average mass of 374.454 Da and a monoisotopic mass of 374.130035 Da .
Synthesis Analysis
The synthesis of compounds similar to “4-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide” involves the reaction between maleic anhydride and aromatic amines . This leads to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which then reacts with thionyl chloride (SOCl2) to yield the final product .Molecular Structure Analysis
The molecular structure of “4-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The pyrrolidine ring and its derivatives are known to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring are known to have various biological activities .
Action Environment
It is known that the environment can significantly impact the effectiveness of many compounds .
properties
IUPAC Name |
4-methoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-17-9-11-18(12-10-17)26(23,24)21(16-7-3-2-4-8-16)15-19(22)20-13-5-6-14-20/h2-4,7-12H,5-6,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCRFQGELGVFBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide |
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